

Application Notes: Detection of Anti-MOG (35-55) Antibodies using ELISA

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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

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Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the surface of oligodendrocytes and the outermost layer of myelin sheaths.[1] Although a minor component of myelin proteins, MOG is a key autoantigen implicated in inflammatory demyelinating diseases such as Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][2] Specifically, the peptide fragment spanning amino acids 35-55 of MOG is a primary target for both cellular and humoral immune responses.[3] The presence of autoantibodies against MOG (35-55) is associated with myelin damage and the progression of these diseases.[2][3]

This document provides a detailed protocol for the detection and quantification of anti-MOG (35-55) antibodies in serum, plasma, and other biological fluids using an indirect Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a valuable tool for researchers studying the immunopathological mechanisms of MS and EAE, as well as for professionals in drug development evaluating potential therapeutics.[3][4]

Principle of the Assay

The anti-MOG (35-55) ELISA is a solid-phase immunoassay that relies on the specific binding of anti-MOG antibodies to the MOG (35-55) peptide coated on the surface of microplate wells. The basic principle involves the following steps:

- **Antigen Coating:** High-binding microplate wells are coated with the synthetic MOG (35-55) peptide.
- **Sample Incubation:** The biological sample (e.g., diluted serum) is added to the wells. Any anti-MOG (35-55) antibodies present in the sample will bind to the immobilized peptide.
- **Detection Antibody:** A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), and specific for the host species of the primary antibody (e.g., anti-mouse IgG-HRP), is added. This enzyme-conjugated antibody binds to the captured anti-MOG antibodies.
- **Substrate Addition:** A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added. The enzyme catalyzes the conversion of the substrate into a colored product.
- **Signal Detection:** The color development is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is directly proportional to the amount of anti-MOG (35-55) antibody in the sample.

Quantitative Data Summary

The following table summarizes the performance characteristics of commercially available anti-MOG (35-55) IgG ELISA kits. This data is provided for comparison and to aid in assay selection.

Parameter	Mouse Anti-MOG (35-55) IgG ELISA Kit 1	Mouse/Rat Anti-MOG (35-55) IgG Quantitative ELISA Kit	Human MOG ELISA Kit
Detection Target	Anti-MOG (35-55) IgG	Anti-MOG (35-55) IgG	Myelin-oligodendrocyte glycoprotein (MOG)
Reactivity	Mouse	Mouse, Rat	Human
Detection Method	Colorimetric	Colorimetric	Colorimetric
Detection Limit	Not Specified	1 ng/ml[5]	0.094 ng/ml[6]
Detection Range	Not Specified	0.5-200 ng/ml[7]	0.156-10 ng/ml[6]
Sample Type	Serum, Plasma, Biological Fluids	Serum, Cerebrospinal Fluid	Not Specified
Sample Volume	Not Specified	0.5 - 1.0 µl	Not Specified

Experimental Protocol

This protocol is a generalized procedure based on commercially available ELISA kits.[2][5][8] It is recommended to refer to the specific manufacturer's instructions for the kit being used.

Materials and Reagents

- MOG (35-55) peptide-coated 96-well microplate
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Sample Diluent (e.g., PBS with 1% BSA)
- Anti-MOG (35-55) antibody standards
- Test samples (serum, plasma, etc.)
- HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

- TMB Substrate Solution
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and multichannel pipettes
- Wash bottles or automated plate washer
- Incubator (37°C)

Assay Procedure

- Reagent Preparation:
 - Bring all reagents to room temperature before use.
 - Prepare working solutions of Wash Buffer and Sample Diluent from concentrates if necessary.
 - Prepare a standard curve by performing serial dilutions of the anti-MOG (35-55) antibody standard in Sample Diluent. A typical standard curve might range from 200 ng/mL to 3.12 ng/mL.[\[8\]](#)
 - Dilute test samples in Sample Diluent. A starting dilution of 1:100 is often recommended for serum.[\[2\]](#)
- Assay Protocol:
 - Determine the number of wells required for standards, samples, and blanks. It is recommended to run all in duplicate.
 - Add 100 µL of standards, diluted samples, and blank (Sample Diluent only) to the appropriate wells of the MOG (35-55) coated microplate.
 - Cover the plate and incubate for 1 hour at 37°C.[\[8\]](#)

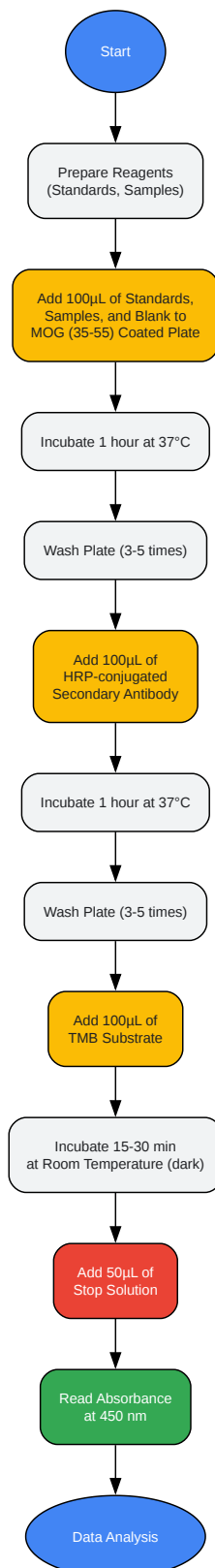
- Aspirate the contents of the wells and wash each well 3-5 times with 300 μ L of Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.
- Add 100 μ L of the diluted HRP-conjugated secondary antibody to each well.
- Cover the plate and incubate for 1 hour at 37°C.[8]
- Repeat the washing step as described above.
- Add 100 μ L of TMB Substrate Solution to each well.
- Incubate the plate in the dark at room temperature (or 37°C, check kit instructions) for 15-30 minutes.[8] Monitor the color development.
- Add 50 μ L of Stop Solution to each well to terminate the reaction.[8] The color in the wells should change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, samples, and blank.
- Subtract the average blank absorbance from the average absorbance of all other wells.
- Plot a standard curve with the concentration of the anti-MOG (35-55) antibody standards on the x-axis and the corresponding corrected absorbance on the y-axis.
- Determine the concentration of anti-MOG (35-55) antibodies in the test samples by interpolating their absorbance values from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of anti-MOG (35-55) antibodies in the original sample.

Visualizations

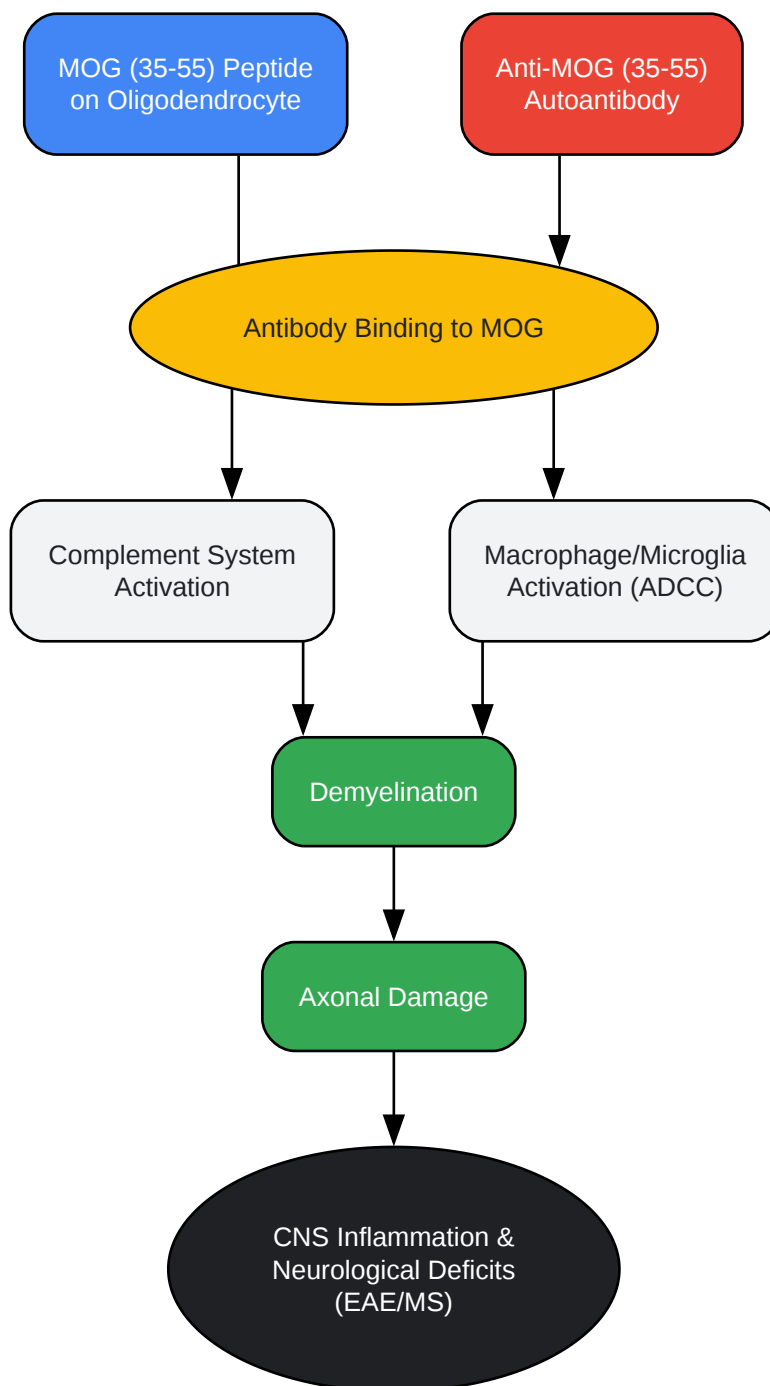
Experimental Workflow



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Caption: ELISA workflow for the detection of anti-MOG (35-55) antibodies.

Pathological Role of Anti-MOG Antibodies



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Caption: Pathological cascade initiated by anti-MOG (35-55) antibodies.

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